Technical Guide: Physical and Chemical Properties of (-)-2-Iodooctane
Technical Guide: Physical and Chemical Properties of (-)-2-Iodooctane
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-2-Iodooctane, also known as (R)-2-Iodooctane, is a chiral alkyl halide that serves as a valuable intermediate in organic synthesis. Its stereochemistry makes it a crucial building block in the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry. Understanding its physical and chemical properties is paramount for its effective use in research and development. This guide provides a comprehensive overview of the known physical and chemical characteristics of (-)-2-Iodooctane, detailed experimental protocols for its synthesis and purification, and an exploration of its reactivity.
Physical and Chemical Properties
The physical and chemical properties of (-)-2-Iodooctane are summarized in the tables below. Data for the racemic mixture (2-Iodooctane) are also provided for comparison.
General and Physical Properties
| Property | (-)-2-Iodooctane | 2-Iodooctane (Racemic) |
| Molecular Formula | C₈H₁₇I | C₈H₁₇I |
| Molecular Weight | 240.13 g/mol | 240.13 g/mol |
| CAS Number | 29117-48-4 | 557-36-8 |
| Appearance | Oily liquid, may discolor on exposure to light. | Oily liquid; Yellow to brown liquid.[1] |
| Boiling Point | Not specified | 216.20 °C |
| Melting Point | Not specified | -51.00 °C |
| Density | Not specified | 1.2097 g/cm³ |
| Refractive Index | Not specified | Not specified |
| Specific Rotation ([α]D) | -38.5° | 0° |
Chemical and Safety Properties
| Property | Value |
| LogP | 3.78 |
| Vapor Pressure | 1.37 mmHg |
| Solubility | Soluble in organic solvents like hexane and toluene; low solubility in water.[2] |
| Stability | Sensitive to light. |
| Hazards | Mild eye irritant. May cause somnolence, excitement, and coma in oral lethal-dose studies in animal models.[1] |
Experimental Protocols
The synthesis of (-)-2-Iodooctane is typically achieved through a nucleophilic substitution reaction (Sₙ2) from its corresponding chiral alcohol, (S)-(+)-2-octanol. This reaction proceeds with an inversion of stereochemistry, a phenomenon known as the Walden inversion.
Synthesis of (R)-(-)-2-Iodooctane from (S)-(+)-2-Octanol
This protocol is based on the well-established method of converting alcohols to alkyl iodides using triphenylphosphine and iodine, which proceeds with inversion of configuration.
Materials:
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(S)-(+)-2-octanol
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Triphenylphosphine (PPh₃)
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Iodine (I₂)
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Dichloromethane (CH₂Cl₂, anhydrous)
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Saturated aqueous sodium bicarbonate solution (NaHCO₃)
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Saturated aqueous sodium thiosulfate solution (Na₂S₂O₃)
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Hexane
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Silica gel for column chromatography
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine in anhydrous dichloromethane.
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Addition of Iodine: To the stirred solution, add iodine portion-wise at 0 °C (ice bath). The mixture will turn into a dark, thick slurry of the triphenylphosphine-iodine adduct.
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Addition of Alcohol: Slowly add a solution of (S)-(+)-2-octanol in anhydrous dichloromethane to the reaction mixture at 0 °C.
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Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up:
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Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
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Extract the aqueous layer with dichloromethane.
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Combine the organic layers and wash sequentially with saturated aqueous sodium thiosulfate solution (to remove excess iodine), water, and brine.
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Dry the organic layer over anhydrous magnesium sulfate.
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Purification:
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Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude (-)-2-Iodooctane by flash column chromatography on silica gel using hexane as the eluent.
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Collect the fractions containing the product and concentrate under reduced pressure to yield pure (-)-2-Iodooctane.
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Expected Outcome: The reaction should yield (R)-(-)-2-Iodooctane with an inverted stereoconfiguration and a negative specific rotation.
Reactivity and Signaling Pathways
(-)-2-Iodooctane is a simple alkyl halide and is not known to be involved in complex biological signaling pathways. Its primary reactivity is centered around the carbon-iodine bond.
Nucleophilic Substitution (Sₙ2) Reactions
The most significant chemical property of (-)-2-Iodooctane is its susceptibility to Sₙ2 reactions. The iodide ion is an excellent leaving group, facilitating the attack of various nucleophiles at the C2 position. A key stereochemical outcome of the Sₙ2 reaction at the chiral center of (-)-2-Iodooctane is the Walden Inversion , where the configuration of the carbon atom is inverted. For instance, reaction with a nucleophile (Nu⁻) will result in a product with the (S) configuration.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of (-)-2-Iodooctane.
Spectroscopic Data
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¹H NMR: The spectrum is expected to show characteristic signals for the methyl and methylene protons of the octyl chain, with the proton at the C2 position appearing as a multiplet deshielded by the iodine atom.
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¹³C NMR: The spectrum will display eight distinct signals corresponding to the eight carbon atoms of the octane chain. The C2 carbon, bonded to the iodine, will be significantly shifted downfield.
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IR Spectroscopy: The spectrum will be dominated by C-H stretching and bending vibrations. A characteristic C-I stretching absorption is expected in the fingerprint region.
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Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of the iodine atom and fragmentation of the alkyl chain.
Stability and Storage
(-)-2-Iodooctane is sensitive to light and should be stored in a tightly sealed, amber-colored container in a cool, dry, and well-ventilated area, away from incompatible materials.
Disposal
As a halogenated organic compound, (-)-2-Iodooctane should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. It should not be discharged into drains or the environment.
Conclusion
(-)-2-Iodooctane is a chiral building block with well-defined physical and chemical properties. Its synthesis via Sₙ2 reaction from (S)-(+)-2-octanol with complete inversion of configuration is a reliable method for its preparation. A thorough understanding of its properties, handling, and reactivity is essential for its successful application in the synthesis of complex, enantiomerically pure molecules.
